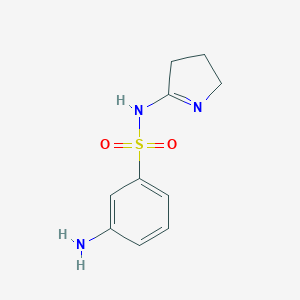

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-8-3-1-4-9(7-8)16(14,15)13-10-5-2-6-12-10/h1,3-4,7H,2,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLKVFHRRQVMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390730 | |

| Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-71-7 | |

| Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel sulfonamide, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, offering a robust framework for the preparation and analysis of this and structurally related compounds.

Introduction: The Rationale for N-Acylsulfonamide Heterocycles

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of heterocyclic moieties, such as the pyrrole scaffold, into sulfonamide structures can significantly modulate their pharmacokinetic and pharmacodynamic profiles.[3][4] The target molecule, this compound, is a unique hybrid structure that combines the pharmacologically significant 3-aminobenzenesulfonamide core with a cyclic amidine functionality. This design is predicated on the hypothesis that the constrained cyclic system may enhance binding affinity to specific biological targets, while the aromatic amino group provides a key site for further functionalization or metabolic interaction.

Part 1: A Proposed Synthetic Pathway

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Pyrrolidine-2-thione

-

Rationale: This step converts the readily available 2-pyrrolidinone into the corresponding thioamide, a key precursor for the subsequent amidine formation. Lawesson's reagent is a standard and effective thionating agent for amides and lactams.

-

Procedure:

-

To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pyrrolidine-2-thione.

-

Step 2: Synthesis of 3-Nitrobenzenesulfonyl azide

-

Rationale: The sulfonyl azide is the reactive species that will react with the thioamide to form the N-sulfonyl amidine. This intermediate is prepared from the corresponding sulfonyl chloride.

-

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in acetone.

-

In a separate flask, dissolve sodium azide (1.1 eq) in a minimal amount of water and add it dropwise to the sulfonyl chloride solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

After the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-nitrobenzenesulfonyl azide. Caution: Sulfonyl azides can be explosive and should be handled with appropriate safety precautions.

-

Step 3: Synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-3-nitrobenzenesulfonamide

-

Rationale: This is the key bond-forming reaction where the thioamide reacts with the sulfonyl azide to form the N-sulfonylated cyclic amidine.[5]

-

Procedure:

-

Dissolve pyrrolidine-2-thione (1.0 eq) and 3-nitrobenzenesulfonyl azide (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting materials are consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired N-sulfonyl amidine.

-

Step 4: Synthesis of this compound

-

Rationale: The final step involves the reduction of the aromatic nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve the nitro-substituted sulfonamide (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

-

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.[6][7][8]

Spectroscopic and Spectrometric Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the number and types of protons and their connectivity. | Signals corresponding to the aromatic protons of the benzenesulfonamide ring, the amino group protons, and the aliphatic protons of the pyrroline ring. |

| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aromatic carbons, the amidine carbon, and the aliphatic carbons of the pyrroline ring. |

| FT-IR | To identify characteristic functional groups. | Absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), C=N stretching (amidine), and aromatic C-H stretching. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the target compound. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S). | The experimental percentages of C, H, N, and S should be within ±0.4% of the calculated values. |

Chromatographic and Physical Analysis

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single, sharp peak is indicative of high purity.[9]

-

Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.[10]

-

Melting Point: To determine the melting point range of the solid product, which is a physical constant that can indicate purity.

Caption: A typical workflow for the characterization of a novel compound.

Part 3: Potential Applications and Future Directions

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities.[2][11] The incorporation of a pyrrole-containing moiety may confer novel pharmacological properties.[4]

-

Potential as Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group and is a key feature of many carbonic anhydrase inhibitors.[12] The target molecule could be screened for its inhibitory activity against various carbonic anhydrase isoforms, some of which are implicated in glaucoma, epilepsy, and cancer.

-

Antimicrobial Activity: Many sulfonamides possess antibacterial properties. The novel structure of the target compound warrants investigation against a panel of pathogenic bacteria and fungi.

-

Anticancer Potential: Certain sulfonamides have demonstrated anticancer activity through various mechanisms. The antiproliferative effects of this compound could be evaluated in different cancer cell lines.

Future research should focus on the biological evaluation of this compound, starting with in vitro screening assays. Promising results would then justify further studies, including mechanism of action elucidation, in vivo efficacy, and safety profiling.

Part 4: Safety and Handling

As with any novel chemical entity, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

A material safety data sheet (MSDS) should be consulted for detailed safety information on all reagents used in the synthesis.[13][14][15][16][17] Particular caution should be exercised when handling sodium azide and the synthesized sulfonyl azide, as they are potentially explosive.

References

- Review of analytical methods for sulfonamides. (2020).

- Analysis of sulfonamides. (n.d.). SlideShare.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.

- Analytical approaches for sulphonamides detection and quantification: A comprehensive review. (n.d.). YMER.

- Applications of aryl-sulfinamides in the synthesis of N-heterocycles. (2021).

- Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (2020).

- Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. (2025). Bentham Science.

- 3-AMino-N-(3,4-dihydro-2H-pyrrol-5-yl)

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Cross-Validation of Analytical Methods for Sulfonamides: A Compar

- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019).

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.

- Some bioactive pyrrole–sulfonamide compounds. (n.d.).

- Syntheses, spectroscopic investigation and electronic properties of two sulfonamide deriv

- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023).

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Analysis of sulfonamides | PPTX [slideshare.net]

- 8. ymerdigital.com [ymerdigital.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fsis.usda.gov [fsis.usda.gov]

- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 12. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Foreword

This document provides a comprehensive technical framework for the initial in vitro evaluation of the novel compound, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. As this molecule has not been extensively characterized in publicly available literature, this guide serves as a foundational roadmap for researchers, scientists, and drug development professionals. By leveraging established methodologies for the broader sulfonamide class of compounds, we present a logical, tiered approach to elucidate its potential biological activities. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing a robust starting point for a thorough investigation.

Introduction: Unpacking the Therapeutic Potential

The compound this compound is a synthetic molecule featuring two key pharmacophores: a benzenesulfonamide core and a 2,3-dihydro-1H-pyrrol-5-amine moiety. The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs with antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2] This functional group is well-known for its ability to mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase in bacteria or to bind to the zinc metalloenzyme, carbonic anhydrase.[1][3] The pyrrolidine scaffold is also a privileged structure in drug discovery, contributing to the pharmacological profile of numerous agents.

Given this structural makeup, a systematic in vitro evaluation is warranted to explore a range of potential therapeutic applications. This guide outlines a screening cascade, beginning with broad assessments of antimicrobial and cytotoxic activity, followed by more specific enzymatic and chemical assays to probe potential mechanisms of action.

Prerequisite: Physicochemical Characterization

Before commencing any biological evaluation, it is imperative to establish the purity and solubility of the test compound. These foundational data ensure the accuracy and reproducibility of subsequent assays.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the structural integrity and determine the purity of the compound, which should ideally be >95%.

-

Solubility Determination: The solubility of the compound in aqueous buffers (e.g., phosphate-buffered saline, PBS) and common organic solvents (e.g., dimethyl sulfoxide, DMSO) must be determined. This is critical for preparing accurate stock solutions and avoiding compound precipitation in biological assays.

A Tiered Approach to In Vitro Evaluation

A logical workflow ensures that resources are used efficiently, starting with broad screening to identify potential areas of activity before moving to more complex, mechanism-of-action studies.

Figure 1: A proposed tiered workflow for the in vitro evaluation of the title compound.

PART I: PRIMARY SCREENING

Antimicrobial Susceptibility Testing

Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore. Therefore, the initial assessment of antimicrobial activity is a logical first step. The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Experimental Protocol: Broth Microdilution MIC Assay

-

Prepare Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight on appropriate agar plates.

-

Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Prepare Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). The typical concentration range to test is 256 µg/mL to 0.5 µg/mL.

-

-

Inoculate Plate:

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared inoculum.

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic like ciprofloxacin).[4]

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity.[4]

-

Data Presentation:

| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (ATCC 29213) | ||

| E. coli (ATCC 25922) | ||

| C. albicans (ATCC 90028) |

General Cytotoxicity Profiling

Rationale: To assess the therapeutic potential of the compound, it is crucial to determine its toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Evaluating the compound against both a cancerous and a non-cancerous cell line can provide an initial assessment of its therapeutic index.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture cells (e.g., HeLa cancer cells and HEK293 non-cancerous cells) in appropriate media.

-

Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

-

Include a vehicle control (media with the same percentage of DMSO used for the compound) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation:

| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HeLa | ||

| HEK293 |

PART II: SECONDARY SCREENING (MECHANISM-OF-ACTION ASSAYS)

If the primary screening reveals promising activity (e.g., selective cytotoxicity or potent antimicrobial effects), the following assays can help elucidate the underlying mechanism.

Enzyme Inhibition Assays

Rationale: Sulfonamides are well-documented enzyme inhibitors.[3] Screening against a panel of relevant enzymes is a logical next step.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

-

Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow product, p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[3][10] An inhibitor will decrease the rate of this reaction.

-

Procedure:

-

Add 158 µL of Tris-HCl buffer (50 mM, pH 7.5) to the wells of a 96-well plate.

-

Add 2 µL of the test compound at various concentrations (or DMSO for the control).

-

Add 20 µL of a CA working solution (e.g., from human or bovine erythrocytes) and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[10]

-

Initiate the reaction by adding 20 µL of 3 mM p-NPA substrate solution.

-

Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated relative to the control. Acetazolamide should be used as a positive control.[2]

-

Protocol: α-Glucosidase Inhibition Assay

-

Principle: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for type 2 diabetes.[11] This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release the yellow-colored p-nitrophenol, which is measured at 405 nm.[12]

-

Procedure:

-

In a 96-well plate, mix 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae). Incubate for 5 minutes at 37°C.[12]

-

Add 20 µL of 1 mM pNPG to start the reaction and incubate for 20 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate (Na₂CO₃).[12]

-

Measure the absorbance of the p-nitrophenol at 405 nm.

-

Calculate the percent inhibition relative to a control without an inhibitor. Acarbose is a standard positive control.[11]

-

Data Presentation for Enzyme Assays:

| Enzyme | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| Carbonic Anhydrase II | Acetazolamide: | |

| α-Glucosidase | Acarbose: |

Antioxidant Capacity Assessment

Rationale: The amino group on the benzene ring suggests that the compound could possess antioxidant properties by acting as a free radical scavenger. The DPPH assay is a simple and widely used method to evaluate this activity.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[13] The degree of color change is proportional to the antioxidant activity and is measured by the decrease in absorbance at 517 nm.

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

-

In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Ascorbic acid or Trolox should be used as a positive control.[13]

-

Data Presentation:

| Assay | Compound EC₅₀ (µg/mL) | Positive Control EC₅₀ (µg/mL) |

| DPPH Radical Scavenging | Ascorbic Acid: |

Data Interpretation and Future Directions

The results from this tiered evaluation will provide a comprehensive initial profile of this compound.

-

High antimicrobial activity with low cytotoxicity would suggest potential as an anti-infective agent.

-

Selective cytotoxicity towards cancer cells over non-cancerous cells would indicate potential as an anticancer drug candidate, warranting further investigation into the mechanism of cell death (e.g., apoptosis assays).

-

Potent enzyme inhibition would point towards specific molecular targets and guide further optimization and in-depth kinetic studies.

-

Significant antioxidant activity could suggest a role in mitigating oxidative stress-related conditions.

The data generated through this guide will form the basis for hypothesis-driven research, enabling a more focused and resource-efficient progression into advanced preclinical studies.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

- protocols.io. (2018). In vitro α-glucosidase inhibitory assay.

- Abcam. MTT assay protocol.

-

Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Validation of the α-Glucosidase Inhibition Assay Using 4-Nitrophenyl α-D-glucopyranoside.

- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.

- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

- Marine Biology. DPPH radical scavenging activity.

- MI - Microbiology. Broth Microdilution.

-

Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. marinebiology.pt [marinebiology.pt]

Technical Guide to the Spectroscopic Characterization of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

A Predictive and Methodological Analysis for Researchers

Abstract

This document provides an in-depth technical guide to the spectroscopic profile of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (CAS 379255-71-7). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. Supported by spectral data from analogous structures and established fragmentation patterns, this whitepaper serves as a robust predictive resource. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to acquire and validate this data, ensuring a self-validating system for compound characterization in drug development and scientific research.

Introduction and Molecular Structure

This compound is a molecule of interest in medicinal chemistry, integrating two key pharmacophores: an aminobenzenesulfonamide core and a cyclic imine moiety (3,4-dihydro-2H-pyrrole). The sulfonamide group is a cornerstone of numerous therapeutic agents, known for a wide range of biological activities including antibacterial and anti-inflammatory properties.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships.

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's chemical structure. This guide outlines the expected spectroscopic signatures for this compound and provides the methodologies for their empirical verification.

Molecular Structure Overview

The molecule consists of a 3-aminophenylsulfonamide group where the sulfonamide nitrogen is bonded to the carbon of a C=N double bond within a five-membered dihydropyrrole ring. This structure presents distinct regions that will be interrogated by different spectroscopic techniques: the substituted aromatic ring, the flexible aliphatic portion of the pyrroline ring, and the key functional groups (-NH₂, -SO₂NH-, -C=N-).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted chemical shifts are based on computational models and analysis of similar structural motifs.[2][3][4] The use of a polar aprotic solvent like DMSO-d₆ is recommended, as it is an excellent solvent for sulfonamides and will allow for the observation of exchangeable N-H protons.[5]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the pyrroline ring, and the exchangeable amine and sulfonamide protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Sulfonamide, SO₂NH ) | ~10.0 - 11.0 | Broad Singlet | - | 1H |

| H (Aromatic) | ~7.2 - 7.6 | Multiplet | - | 3H |

| H (Aromatic) | ~6.7 - 6.9 | Multiplet | - | 1H |

| H (Amine, NH₂ ) | ~5.9 | Broad Singlet | - | 2H |

| H (Pyrroline, CH₂ ) | ~3.8 - 4.0 | Triplet | ~7-8 | 2H |

| H (Pyrroline, CH₂ ) | ~2.6 - 2.8 | Triplet | ~7-8 | 2H |

| H (Pyrroline, CH₂ ) | ~1.9 - 2.1 | Quintet | ~7-8 | 2H |

Causality Behind Predictions:

-

SO₂NH Proton: The sulfonamide proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl group and its acidic nature, hence its predicted downfield shift.[6]

-

Aromatic Protons: The protons on the aminobenzenesulfonamide ring will appear in the typical aromatic region (6.5-8.0 ppm). The exact splitting pattern will be complex due to meta and ortho couplings.

-

NH₂ Protons: The protons of the primary amine will appear as a broad singlet, a characteristic feature due to rapid exchange and quadrupole broadening from the nitrogen atom.[6]

-

Pyrroline Protons: The three methylene groups of the 3,4-dihydro-2H-pyrrole ring will exhibit signals in the aliphatic region. The protons adjacent to the imine and sulfonamide nitrogen will be the most deshielded.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Imine, C =N) | ~170 - 175 |

| C (Aromatic, C -S) | ~145 - 150 |

| C (Aromatic, C -NH₂) | ~148 - 152 |

| C (Aromatic) | ~110 - 135 |

| C (Pyrroline, C H₂) | ~45 - 55 |

| C (Pyrroline, C H₂) | ~30 - 40 |

| C (Pyrroline, C H₂) | ~18 - 25 |

Causality Behind Predictions:

-

Imine Carbon: The C=N carbon is significantly deshielded and will appear far downfield, a characteristic feature of sp²-hybridized carbons double-bonded to nitrogen.

-

Aromatic Carbons: The aromatic carbons will resonate between 110-155 ppm. The carbons directly attached to the electron-withdrawing sulfonyl group and the electron-donating amino group (ipso-carbons) will have distinct chemical shifts at the extremes of this range.

-

Aliphatic Carbons: The sp³-hybridized carbons of the pyrroline ring will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of the solid compound.[7] Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample should be fully dissolved; vortex if necessary. Transfer the solution into a high-quality 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks.[8]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 45° pulse angle and a relaxation delay of 2 seconds are generally sufficient for quantitative analysis of small molecules.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon appears as a singlet. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the raw data (FID). Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C, or by referencing to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3450 - 3300 | Medium |

| N-H (Sulfonamide) | Stretch | 3300 - 3200 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=N (Imine) | Stretch | 1690 - 1640 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 | Strong |

Causality Behind Predictions:

-

N-H Stretches: The primary amine will typically show two distinct bands (asymmetric and symmetric stretching), while the secondary sulfonamide N-H will appear as a single, often broader, band.[6]

-

C=N Stretch: The imine double bond is a strong chromophore and will give a characteristic absorption in the double-bond region, distinct from aromatic C=C stretches.

-

S=O Stretches: The sulfonyl group is one of the most characteristic and easily identifiable features in an IR spectrum, presenting two very strong absorption bands due to its asymmetric and symmetric stretching modes.[6][9]

Experimental Protocol for FT-IR Data Acquisition

The thin solid film method is a rapid and reliable technique for analyzing solid organic compounds, avoiding interference from mulling agents like Nujol.[1][10]

Caption: Workflow for FT-IR analysis using the thin film method.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[1]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound deposited on the plate. Visual inspection should confirm a light, possibly crystalline, coating.[1]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Collect Spectrum: Acquire the infrared spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.[11]

Predicted Mass and Fragmentation Pattern

-

Molecular Formula: C₁₀H₁₃N₃O₂S

-

Monoisotopic Mass: 239.0732 g/mol

-

Expected [M+H]⁺: m/z 240.0805

Major Fragmentation Pathways: The primary fragmentation is expected to occur at the relatively weak S-N bond connecting the phenyl ring to the pyrroline moiety. Subsequent fragmentations can occur within both resulting pieces. The loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[12][13]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol for ESI-MS Data Acquisition

This protocol is designed for a standard ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.[14]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameter Optimization: Optimize the ESI source parameters to achieve a stable and strong signal for the [M+H]⁺ ion. Key parameters include:

-

Capillary Voltage: ~3.5-4.5 kV

-

Nebulizer Gas (N₂) Pressure: Optimized for a fine spray

-

Drying Gas (N₂) Flow and Temperature: Adjusted to facilitate desolvation without causing thermal degradation (e.g., 8 L/min, 300 °C).[14]

-

-

MS Full Scan: Acquire a full scan mass spectrum (e.g., over an m/z range of 50-500) to identify the protonated molecular ion [M+H]⁺ at m/z 240.0805.

-

MS/MS Fragmentation Analysis: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. This will validate the fragmentation pathways proposed above.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data are grounded in established spectroscopic principles and data from structurally related compounds. The detailed experimental protocols included herein offer researchers a clear and robust framework for the empirical acquisition and validation of this data. By synthesizing predictive analysis with practical methodology, this guide aims to facilitate the confident and accurate characterization of this compound in research and development settings.

References

-

Hathaway, B. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

Kertesz, V., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

-

ASTM International. (n.d.). A Technique for Preparing Solid Organic Samples for Infrared Analysis. Available at: [Link]

-

LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Unknown Author. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

ACS Publications. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide (3a). Available at: [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Wang, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

-

National Institutes of Health. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Available at: [Link]

-

Baxter, J. N., et al. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? Available at: [Link]

-

ResearchGate. (n.d.). Characteristic bands of the IR Spectra of sulfadiazine. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Available at: [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Available at: [Link]

-

University of Maryland. (n.d.). Experiments, BioNMR UMCP. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Available at: [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Available at: [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Available at: [Link]

-

ResearchGate. (n.d.). 33S NMR spectra of sulfonium salts: Calculated and experimental. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. PROSPRE [prospre.ca]

- 4. CASPRE [caspre.ca]

- 5. ripublication.com [ripublication.com]

- 6. rsc.org [rsc.org]

- 7. Experiments, BioNMR UMCP [bionmr.umd.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of the novel compound, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. The successful development of any new chemical entity into a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Poor solubility and instability can lead to significant challenges in formulation, bioavailability, and ultimately, therapeutic efficacy. This document outlines a systematic, multi-faceted approach for researchers, scientists, and drug development professionals to characterize this molecule. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data compliant with international regulatory standards.

Introduction

This compound is a unique molecule incorporating a benzenesulfonamide core and a 2H-pyrrole moiety. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties, while the pyrrole ring is a common constituent in numerous biologically active compounds. The inherent characteristics of these functional groups suggest potential challenges and areas of focus for its physicochemical characterization. For instance, the amino group and the sulfonamide moiety are ionizable, indicating that the compound's solubility will likely be pH-dependent. The unsaturated 2H-pyrrole ring may be susceptible to oxidation or photolytic degradation.

A comprehensive understanding of the solubility and stability profile is paramount in the early stages of drug development. It informs critical decisions regarding formulation strategies, dosage form selection, and storage conditions.[1] This guide presents a logical workflow, from initial physicochemical characterization to in-depth forced degradation studies, to build a complete stability and solubility profile for this compound.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

Key Physicochemical Parameters

The following parameters should be determined to provide a baseline understanding of the compound's behavior.

| Parameter | Method | Significance |

| pKa (Acid Dissociation Constant) | Potentiometric Titration | The amino group and sulfonamide moiety are ionizable. The pKa will determine the extent of ionization at different pH values, which is a critical determinant of solubility.[2] |

| LogP/LogD (Partition/Distribution Coefficient) | Shake-Flask Method or HPLC-based | Indicates the lipophilicity of the compound. LogD, which is pH-dependent, is more relevant for ionizable compounds and helps predict its behavior in biological systems. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the purity and solid-state properties of the compound. |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Determines the compound's tendency to absorb moisture from the atmosphere, which can impact its physical and chemical stability. |

Solubility Assessment

The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The following studies are designed to provide a comprehensive solubility profile.

Equilibrium Solubility in Biorelevant Media

To predict the in vivo dissolution behavior, solubility should be assessed in media that mimic the physiological conditions of the gastrointestinal tract.[3][4][5][6]

| Medium | Composition Highlights | pH | Physiological Relevance |

| SGF (Simulated Gastric Fluid) | HCl, NaCl, Pepsin | 1.2 | Fasted stomach conditions.[3] |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | Phosphate buffer, Sodium taurocholate, Lecithin | 6.5 | Fasted small intestine.[4][7] |

| FeSSIF (Fed State Simulated Intestinal Fluid) | Acetate buffer, Sodium taurocholate, Lecithin | 5.0 | Fed state small intestine.[4][7] |

-

Prepare the biorelevant media as per established protocols.[4][7]

-

Add an excess amount of this compound to each medium in triplicate.

-

Agitate the samples at 37°C for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

pH-Solubility Profiling

Given the ionizable nature of the molecule, its solubility is expected to vary significantly with pH.

-

Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[8][9]

-

Determine the equilibrium solubility at each pH value following the protocol outlined in section 3.1.

-

Plot the logarithm of solubility against pH to generate the pH-solubility profile. This profile is crucial for identifying the pH of maximum and minimum solubility.[10]

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish degradation pathways.[11][12][13][14][15] This information is vital for the development of a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

| Stress Condition | Proposed Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the sulfonamide bond. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Hydrolysis of the sulfonamide bond. |

| Neutral Hydrolysis | Water at 60°C | Slower hydrolysis of the sulfonamide bond. |

| Oxidative | 3% H₂O₂ at room temperature | Oxidation of the pyrrole ring or the amino group. |

| Photolytic | Exposure to light as per ICH Q1B guidelines | Photodegradation of the aromatic rings. |

| Thermal | 80°C in solid state | Solid-state degradation. |

ICH Stability Studies

Long-term and accelerated stability studies should be conducted according to ICH Q1A(R2) guidelines to determine the re-test period for the drug substance and the shelf-life of the drug product.[11][12][13][14][15]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products.

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral scan of the compound. |

| Column Temperature | 25°C |

The method development process should aim to achieve adequate resolution between the parent compound and all degradation products formed during the forced degradation studies.

Validation of the Stability-Indicating HPLC Method

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18][19]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for HPLC method validation.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development process. A thorough understanding of these fundamental physicochemical properties will ultimately facilitate the successful formulation and development of this promising new chemical entity.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link]

-

Slideshare, ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING, (n.d.). [Link]

-

ECA Academy, FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products, (n.d.). [Link]

-

European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, (2003). [Link]

-

Khan, F., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

-

Klein, S. (2010). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS. [Link]

-

AMSbiopharma, ICH Guidelines: Drug Stability Testing Essentials, (2025). [Link]

-

Meng, Q., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]

-

World Health Organization, Annex 4, (n.d.). [Link]

-

ResearchGate, Selected physicochemical properties of the sulfonamide antibiotics, (n.d.). [Link]

-

Ghanem, M. M., & S. A. Abdel-Alim. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC. [Link]

-

Rieder, J. (1963). [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites]. PubMed. [Link]

-

Pharmatech, SOP for pH-Solubility Profiling of Drug Candidates, (2025). [Link]

-

ResearchGate, Structures and physico-chemical properties of the sulfonamide antibiotics under investigation, (n.d.). [Link]

-

Dissolution Accessories, Dissolution Media Simulating Fasted and Fed States, (n.d.). [Link]

-

Biorelevant.com, FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media, (n.d.). [Link]

-

Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Biorelevant.com, How Biorelevant Testing Can Help Oral Drug Development, (n.d.). [Link]

-

de Castro, W. V., et al. (2017). Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. SciELO. [Link]

-

ResearchGate, Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC, (2025). [Link]

-

ResearchGate, (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation, (2025). [Link]

-

AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained, (2025). [Link]

-

OUCI, Q2(R1) Validation of Analytical Procedures, (n.d.). [Link]

-

ResearchGate, pH-metric solubility. 3. Dissolution titration template method for solubility determination, (2025). [Link]

-

Gite, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

Academia.edu, HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES, (n.d.). [Link]

-

ResearchGate, Experimentally determined pH-dependent API solubility using a globally harmonized protocol, (n.d.). [Link]

-

Slideshare, SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT, (2013). [Link]

-

Scribd, ICH Q2(R1) Analytical Method Validation, (n.d.). [Link]

-

ICH, ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1), (2005). [Link]

Sources

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. biorelevant.com [biorelevant.com]

- 6. scielo.br [scielo.br]

- 7. biorelevant.com [biorelevant.com]

- 8. who.int [who.int]

- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 10. pharmatutor.org [pharmatutor.org]

- 11. database.ich.org [database.ich.org]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]

- 18. scribd.com [scribd.com]

- 19. database.ich.org [database.ich.org]

"discovery and development of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide"

An In-Depth Technical Guide to the Discovery and Development of the 3-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide Scaffold

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular frameworks with significant therapeutic potential. This guide focuses on the synthesis, theoretical development, and potential applications of this compound, a compound marrying the well-established benzenesulfonamide pharmacophore with a cyclic amidine moiety. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal reasoning behind synthetic strategies and the logical progression of a hypothetical drug discovery campaign centered on this core. We will detail robust synthetic protocols, explore potential biological targets based on structural analogy, and outline a framework for structure-activity relationship (SAR) elucidation.

Introduction: A Synthesis of Privileged Scaffolds

The benzenesulfonamide moiety is a cornerstone of modern pharmacology, most famously recognized for its critical role in carbonic anhydrase inhibitors but also present in a wide array of antibacterials, diuretics, and antiviral agents.[1][2] Its utility stems from its ability to act as a bioisostere for carboxylic acids and, critically, to coordinate with metal ions like zinc in enzyme active sites.[1]

Concurrently, the dihydropyrrole (pyrroline) core and related cyclic amidines are prevalent in natural products and bioactive compounds, contributing to molecular rigidity and providing key hydrogen bond donors and acceptors for target engagement.[3][4] The fusion of these two pharmacophores into the this compound scaffold (CAS 379255-71-7) presents a compelling starting point for drug discovery.[5] This guide elucidates a potential pathway for the discovery and development of novel therapeutics derived from this versatile core.

Retrosynthesis and Chemical Development

The primary objective in developing a synthetic route is not only to achieve the target molecule but to do so in a manner that is robust, scalable, and amenable to the creation of a diverse chemical library for subsequent screening.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the sulfonamide bond. This approach simplifies the synthesis into two key fragments: a commercially available or readily synthesized pyrrolidine-based precursor and a substituted aminobenzenesulfonyl chloride.

Caption: Retrosynthetic analysis of the target scaffold.

Proposed Synthetic Pathway

The forward synthesis is designed for efficiency and modularity. The key step involves the nucleophilic attack of the exocyclic nitrogen of a pyrrolidine-derived amine onto the sulfonyl chloride. A subsequent or concurrent tautomerization yields the desired 3,4-dihydro-2H-pyrrol-5-yl structure.

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

Step 1: Synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)-3-nitrobenzenesulfonamide

-

Reagents & Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0°C in an ice bath.

-

Addition: In a separate flask, dissolve 5-methoxy-3,4-dihydro-2H-pyrrole (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer twice with DCM (2x20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of this compound

-

Reagents & Setup: Dissolve the nitro-intermediate from Step 1 (1.0 eq) in a mixture of methanol and ethyl acetate. Add Palladium on carbon (10% w/w, 0.1 eq).

-

Reaction: Place the flask under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature for 6-8 hours. Alternatively, for a benchtop reduction, stannous chloride (SnCl2, 3.0 eq) in ethanol can be used at reflux.

-

Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash chromatography to yield the final target compound. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][6]

Rationale for Development: Target Exploration

The structure of our core scaffold suggests several high-value therapeutic targets. The sulfonamide group is a powerful zinc-binding pharmacophore, making the human carbonic anhydrases (hCAs) a primary hypothetical target class.[7]

Caption: Potential therapeutic targets and applications.

-

Carbonic Anhydrase Inhibition: Tumor-associated isoforms like hCA IX and XII are validated anticancer targets. Inhibition of these enzymes in hypoxic tumors disrupts pH regulation, leading to apoptosis. The primary sulfonamide is essential for coordinating the catalytic zinc ion.

-

Kinase Inhibition: The dihydropyrrole ring can function as a "hinge-binder," forming critical hydrogen bonds with the backbone of a kinase active site, a strategy employed by numerous approved kinase inhibitors.[8]

-

Antiviral Activity: Benzenesulfonamide-containing compounds have been identified as potent HIV-1 capsid inhibitors, interfering with both the early and late stages of the viral replication cycle.[9][10]

Structure-Activity Relationship (SAR) Framework

A systematic exploration of the scaffold is crucial for optimizing potency and selectivity. The synthetic route is designed to facilitate diversification at three key positions.

| Compound ID | R1 (on Amino) | R2 (on Benzene Ring) | R3 (on Pyrrolidine) | hCA IX IC₅₀ (nM) (Hypothetical) |

| LEAD-001 | H | H | H | 150 |

| LEAD-002 | Acetyl | H | H | >1000 |

| LEAD-003 | H | 4-Fluoro | H | 85 |

| LEAD-004 | H | 4-Chloro | H | 70 |

| LEAD-005 | H | H | 3,3-Dimethyl | 120 |

Causality behind SAR Exploration:

-

R1 Position: The free 3-amino group provides a vector for adding solubilizing groups or fragments that can probe for additional binding interactions. Acylation (LEAD-002) is expected to abolish activity against carbonic anhydrases by removing the key interaction point but could be explored for other targets.

-

R2 Position: Substitution on the benzene ring modulates the electronics and steric profile. Electron-withdrawing groups like halogens (LEAD-003, LEAD-004) can lower the pKa of the sulfonamide nitrogen, potentially improving its zinc-binding affinity and overall potency.

-

R3 Position: Substitution on the pyrrolidine ring can improve metabolic stability and fine-tune the orientation of the benzenesulfonamide moiety within the active site. The gem-dimethyl substitution (LEAD-005) is a common strategy to block potential sites of oxidative metabolism.

Key Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To validate the primary hypothesis, a robust in vitro assay is required. This protocol describes a standard stopped-flow CO₂ hydration assay.

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of test compounds against a specific human carbonic anhydrase isoform (e.g., hCA IX).

Materials:

-

Recombinant human carbonic anhydrase IX.

-

Stopped-flow spectrophotometer.

-

CO₂-saturated water.

-

Buffer: 10 mM HEPES, pH 7.5.

-

pH indicator (e.g., p-nitrophenol).

-

Test compounds dissolved in DMSO.

Procedure:

-

Enzyme Preparation: Prepare a stock solution of hCA IX in the assay buffer to a final concentration of 10 µM.

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations (typically from 1 nM to 100 µM).

-

Assay Execution: a. Equilibrate the two syringes of the stopped-flow instrument at 25°C. b. Load Syringe A with the enzyme solution (or buffer for control) and the test compound at 2x final concentration. c. Load Syringe B with CO₂-saturated water and the pH indicator. d. Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate by hCA IX will cause a proton release, leading to a change in the absorbance of the pH indicator. e. Record the initial rate of the reaction by monitoring the change in absorbance over the first few seconds.

-

Data Analysis: a. Calculate the percentage of enzyme activity at each compound concentration relative to the DMSO control. b. Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. c. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a chemically tractable and highly promising starting point for drug discovery. Its synthesis from readily available precursors allows for rapid library generation. The inherent properties of its constituent pharmacophores suggest high-value targets in oncology and infectious disease. The logical next steps in a development program would involve high-throughput screening against a panel of carbonic anhydrases and kinases, followed by hit-to-lead optimization guided by the SAR principles outlined herein. Further development would focus on ADME/Tox profiling and in vivo efficacy studies in relevant disease models.

References

- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health.

- Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. (2014). PubMed.

- This compound. (n.d.). Parchem.

- Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. (2020). ResearchGate.

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (2003). PubMed.

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PubMed Central.

- Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PubMed Central.

- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). PubMed.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PubMed Central.

- Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. (n.d.). ResearchGate.

- Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). National Institutes of Health.

- 4-amino-N-3,4-dihydro-2H-pyrrol-5-ylbenzenesulfonamide. (n.d.). A2B Chem.

- 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). (2016). Oriental Journal of Chemistry.

Sources

- 1. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. parchem.com [parchem.com]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological targets of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide"

An In-Depth Technical Guide to the Biological Landscape of Benzenesulfonamide Derivatives

Foreword

Benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While the specific compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is not extensively characterized in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of intensive research, revealing a rich and diverse pharmacology. This guide provides a comprehensive overview of the known biological targets and mechanisms of action for this versatile chemical scaffold, offering insights for researchers, scientists, and drug development professionals.

Introduction to Benzenesulfonamides: A Privileged Scaffold

The benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group, -SO₂NH₂) is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a variety of biological targets through well-defined hydrogen bonding patterns and its synthetic tractability, which allows for the generation of large and diverse chemical libraries.[1][2] Compounds incorporating this functional group have demonstrated a remarkable range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic effects.[1][2]

Key Biological Targets of Benzenesulfonamide Derivatives

Research has identified several key classes of proteins that are targeted by benzenesulfonamide derivatives. These interactions are often the basis for their therapeutic effects.

Carbonic Anhydrases (CAs)